molecular formula C16H20N4O5 B2402045 5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921477-32-9

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2402045
CAS No.: 921477-32-9
M. Wt: 348.359
InChI Key: NGXOMRAPSQHVDJ-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a morpholino-oxoethyl group attached to a pyrido[2,3-d]pyrimidine core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Methyl Group: The methyl group is added via a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Morpholino-Oxoethyl Group: This step involves the reaction of the intermediate compound with morpholine and an appropriate oxoethylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and morpholino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethoxy-1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-3-25-11-4-5-17-14-13(11)15(22)20(16(23)18(14)2)10-12(21)19-6-8-24-9-7-19/h4-5H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXOMRAPSQHVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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